molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1

4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine

Cat. No.: B14313448
CAS No.: 112767-12-1
M. Wt: 429.5 g/mol
InChI Key: WNHZBCCFSHNTLC-UHFFFAOYSA-N
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Description

    4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.

  • Its chemical formula is C24H29NO3 .
  • The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
  • TMTM exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
      • The resulting intermediate undergoes cyclization with piperidine to form TMTM.
    • Reaction Conditions :
      • Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
      • Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
    • Industrial Production :
      • TMTM is not produced on an industrial scale due to its specialized applications.
  • Chemical Reactions Analysis

    • Reactions :
      • Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
      • Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
      • Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
      • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
      • Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
    • Major Products :
      • Oxidation may yield aldehydes, ketones, or carboxylic acids.
      • Reduction could produce secondary amines.
      • Substitution reactions lead to various derivatives.
  • Scientific Research Applications

    • Chemistry : TMTM serves as a building block for designing novel organic molecules.
    • Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
    • Medicine : TMTM derivatives may have applications in drug discovery.
    • Industry : Limited industrial use, but its structural motifs inspire new compounds.
  • Mechanism of Action

    • TMTM’s mechanism of action depends on its specific derivatives.
    • It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
      • Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
    • Uniqueness of TMTM :
      • TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
      • Its unique combination of functional groups contributes to its diverse properties.

    Properties

    CAS No.

    112767-12-1

    Molecular Formula

    C28H31NO3

    Molecular Weight

    429.5 g/mol

    IUPAC Name

    4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine

    InChI

    InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3

    InChI Key

    WNHZBCCFSHNTLC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC

    Origin of Product

    United States

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